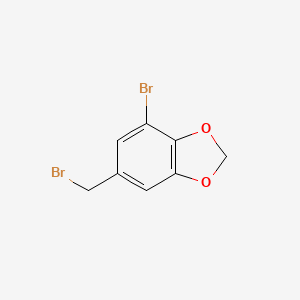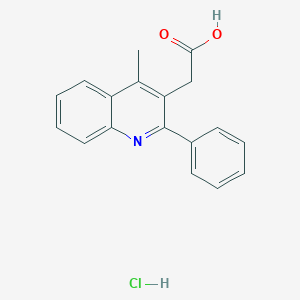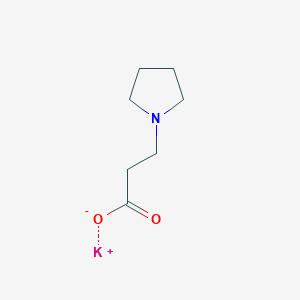![molecular formula C14H17ClN2O B1438094 [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride CAS No. 1172735-47-5](/img/structure/B1438094.png)
[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride
Descripción general
Descripción
[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride is a useful research compound. Its molecular formula is C14H17ClN2O and its molecular weight is 264.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Schiff Bases Synthesis : A study by Pandey and Srivastava (2011) highlights the synthesis of Schiff bases, including derivatives of 3-aminomethyl pyridine, through condensation reactions with various aldehydes and ketones. These compounds have been explored for their potential anticonvulsant activities (Pandey & Srivastava, 2011).
Photocytotoxic Properties
- Iron(III) Complexes for Imaging and Therapy : Basu et al. (2014) synthesized Iron(III) complexes using derivatives similar to [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine. These complexes demonstrated remarkable photocytotoxicity under red light, offering potential applications in cancer therapy and cellular imaging (Basu et al., 2014).
Catalysis and Polymerization
- Catalytic Applications : Roffe et al. (2016) discussed the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, showcasing their use in catalytic applications. These derivatives have shown promising activity and selectivity in various catalytic processes (Roffe et al., 2016).
Photo-induced Oxidation
- Photochemistry in Fe(II) Complexes : Draksharapu et al. (2012) studied the photochemistry of Fe(II) complexes involving derivatives like [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine. This research provides insights into the enhancement of electron transfer processes under UV or visible irradiation, relevant in oxidative DNA cleavage (Draksharapu et al., 2012).
Drug Delivery and Anticancer Activity
- Anticancer Complexes : Mbugua et al. (2020) explored palladium and platinum complexes based on derivatives like R-(pyridin-2-yl)methanamine, demonstrating significant anticancer activity. These complexes show promise for targeted drug delivery and selective toxicity in cancer treatment (Mbugua et al., 2020).
Magnetic Properties
- Hydrochloride Crystals and Magnetic Properties : Yong et al. (2013) reported on hydrochloride crystals based on similar compounds, investigating their magnetic properties and crystal-stacking structures. This study contributes to understanding the magnetic behaviors in materials science (Yong et al., 2013).
Propiedades
IUPAC Name |
[2-(3,4-dimethylphenoxy)pyridin-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.ClH/c1-10-3-4-13(7-11(10)2)17-14-8-12(9-15)5-6-16-14;/h3-8H,9,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSNIMDNDHIVFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC=CC(=C2)CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


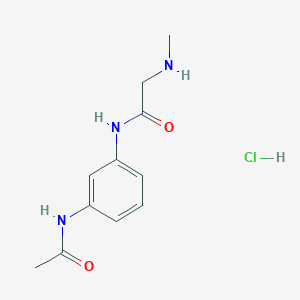
![[4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine](/img/structure/B1438015.png)

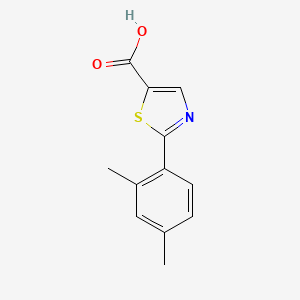
![2-[4-(2H-1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1438018.png)
![4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1438020.png)





